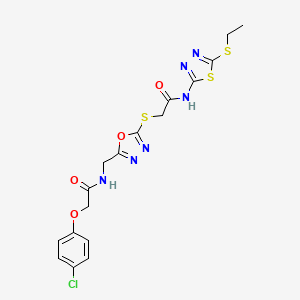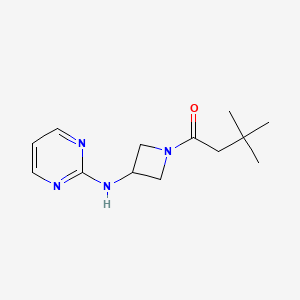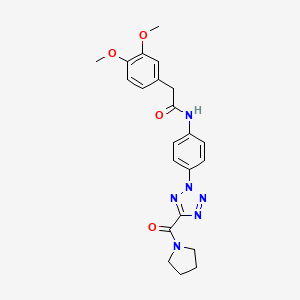![molecular formula C20H22N2O4S B2553661 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 2034408-52-9](/img/structure/B2553661.png)
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea is a urea derivative that is likely to possess biological activity due to the presence of a benzo[b]thiophene moiety and a dimethoxybenzyl group. While the specific compound is not directly mentioned in the provided papers, similar compounds with aryl(thio)urea structures have been synthesized and evaluated for their biological activities, such as acetylcholinesterase inhibition and antiangiogenic effects .
Synthesis Analysis
The synthesis of related compounds involves the formation of a urea linkage between an aryl or thioaryl group and an aminoethyl side chain. In the first paper, a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized, which suggests that a similar approach could be used to synthesize the compound by introducing the benzo[b]thiophene and dimethoxybenzyl groups at the appropriate steps . The synthesis route would likely involve the initial formation of the benzo[b]thiophene-ethylamine followed by the reaction with an isocyanate derivative to form the urea linkage.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their interaction with biological targets. The flexibility and length of the spacer between the pharmacophoric moieties, as well as the substitution pattern on the aryl group, can significantly affect the activity of the compounds. In the case of acetylcholinesterase inhibitors, a five methylene spacer was found to be optimal for interaction with the enzyme's hydrophobic binding sites . For the compound , the benzo[b]thiophene and dimethoxybenzyl groups would be expected to contribute to the binding affinity and specificity through hydrophobic interactions and potential hydrogen bonding.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can be influenced by the substituents attached to the urea nitrogen atoms. In the context of the provided papers, the aryl(thio)urea moiety is involved in the inhibition of acetylcholinesterase and VEGFR-2 tyrosine kinase, indicating that these compounds can interact with active sites of enzymes to exert their biological effects . The benzo[b]thiophene and dimethoxybenzyl substituents in the compound of interest may also participate in specific chemical reactions with biological targets, contributing to the overall activity profile of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, stability, and lipophilicity, are important for their pharmacokinetic and pharmacodynamic profiles. The presence of the benzo[b]thiophene and dimethoxybenzyl groups is likely to increase the lipophilicity of the compound, which could enhance its ability to cross biological membranes. However, these properties are not explicitly discussed in the provided papers and would require experimental determination for the specific compound .
Propriétés
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-25-17-8-7-13(9-18(17)26-2)10-21-20(24)22-11-16(23)15-12-27-19-6-4-3-5-14(15)19/h3-9,12,16,23H,10-11H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVZVPBWIIJRQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC3=CC=CC=C32)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Hydroxy-1-[2-(naphthalen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2553581.png)

![N-(3-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2553584.png)



![N-(3-ethylphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2553592.png)

![1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole](/img/structure/B2553595.png)

![3-bromo-N-cyano-N-{[1-(difluoromethyl)-1H-imidazol-2-yl]methyl}-4-fluoroaniline](/img/structure/B2553599.png)

![Ethyl 2-[3-(benzenesulfonyl)propanoylimino]-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2553601.png)